3-[4-(Aminomethyl)phenoxy]benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
828928-21-8 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-[4-(aminomethyl)phenoxy]benzoic acid |
InChI |
InChI=1S/C14H13NO3/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-8H,9,15H2,(H,16,17) |
InChI Key |
NSIADFDQMYKNSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)CN)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 4 Aminomethyl Phenoxy Benzoic Acid
Retrosynthetic Analysis and Key Disconnections for the 3-[4-(Aminomethyl)phenoxy]benzoic Acid Framework
A retrosynthetic analysis of this compound reveals several logical disconnections. The primary disconnection points are the ether linkage and the aminomethyl group, leading to simpler, commercially available, or readily synthesizable precursors.
The most apparent disconnection is at the C-O ether bond , breaking the molecule into a substituted benzoic acid and a substituted phenol. This leads to two main retrosynthetic pathways:
Pathway A: Disconnection of the Ar-O bond suggests precursors such as a 3-halobenzoic acid (e.g., 3-fluorobenzoic acid or 3-bromobenzoic acid) and 4-(aminomethyl)phenol.
Pathway B: Alternatively, disconnection can yield 3-hydroxybenzoic acid and a 4-substituted benzyl (B1604629) halide or cyanide.
A second key disconnection involves the aminomethyl moiety . This group can be retrosynthetically derived from a more stable precursor functional group, such as a nitrile (-CN) or an amide (-CONH2). This approach is often preferable as it avoids potential complications with the reactive primary amine during the construction of the diaryl ether framework. This leads to a more practical retrosynthetic strategy:
Pathway C: The aminomethyl group is envisioned as coming from the reduction of a nitrile group. This points to 3-[4-(cyanophenoxy)]benzoic acid as a key intermediate. This intermediate can then be disconnected at the ether linkage, as in the previous pathways, to precursors like 3-halobenzoic acid and 4-cyanophenol.
This third pathway is often the most synthetically viable as it utilizes stable and less reactive precursors for the crucial C-O bond formation step.
Established Synthetic Routes to this compound and its Core Precursors
The synthesis of this compound typically involves a multi-step sequence that begins with the formation of the diaryl ether core, followed by the elaboration of the aminomethyl group.
Construction of the Phenoxy-Benzoic Acid Linkage (e.g., Ullmann Coupling, SNAr)
The formation of the diaryl ether linkage is a critical step in the synthesis. Two classical methods are predominantly employed for this transformation: the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr).
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol (or phenol). In the context of synthesizing the precursor 3-(4-cyanophenoxy)benzoic acid, this would involve the reaction of a 3-halobenzoic acid with 4-cyanophenol. peptide.comadichemistry.com
Reactants: 3-bromobenzoic acid and 4-cyanophenol are common starting materials.
Catalyst: Copper-based catalysts are essential. These can range from copper powder and copper(I) salts (e.g., CuI, CuBr) to more sophisticated ligand-supported copper complexes that can facilitate the reaction under milder conditions. nih.govyoutube.com
Base and Solvent: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the phenol. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used. mdpi.com
Conditions: Traditional Ullmann reactions often require high temperatures (150-200 °C). peptide.com However, the use of ligands like 1,10-phenanthroline (B135089) or amino acids can promote the reaction at lower temperatures. youtube.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) |
| 3-Bromobenzoic acid | 4-Cyanophenol | CuI | K₂CO₃ | DMF | 150-180 |
| 3-Iodobenzoic acid | 4-Cyanophenol | Cu₂O | Cs₂CO₃ | NMP | 120-150 |
Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is an alternative method for forming the diaryl ether bond. This reaction requires an aryl halide that is "activated" by the presence of electron-withdrawing groups ortho and/or para to the leaving group. mdpi.com For the synthesis of 3-(4-cyanophenoxy)benzoic acid, 3-fluorobenzoic acid can serve as the substrate, reacting with the potassium salt of 4-cyanophenol. The fluorine atom is a good leaving group for SNAr reactions.
Reactants: 3-Fluorobenzoic acid and 4-cyanophenol.
Conditions: The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO in the presence of a base such as potassium carbonate to generate the phenoxide nucleophile.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |
| 3-Fluorobenzoic acid | 4-Cyanophenol | K₂CO₃ | DMSO | 100-140 |
Introduction and Functionalization of the Aminomethyl Moiety
Once the 3-(4-cyanophenoxy)benzoic acid intermediate is synthesized, the next step is the reduction of the nitrile group to a primary amine. This transformation can be achieved using several reducing agents.
Catalytic Hydrogenation: This is a common and often clean method for nitrile reduction.
Catalyst: Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are effective. google.com
Conditions: The reaction is carried out under a hydrogen atmosphere at elevated pressure. The choice of solvent can influence the reaction; alcoholic solvents like ethanol (B145695) or methanol, often with the addition of ammonia (B1221849) to suppress the formation of secondary amines, are frequently used. researchgate.netresearchgate.netcabidigitallibrary.org
Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LAH) are highly effective for the reduction of nitriles to primary amines. adichemistry.comyoutube.comharvard.eduwikipedia.orgmasterorganicchemistry.com
Reagent: Lithium aluminum hydride (LiAlH₄).
Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are required. adichemistry.com
Procedure: The reaction is typically performed at room temperature or under reflux, followed by a careful aqueous workup to quench the excess hydride and hydrolyze the aluminum complexes. harvard.edu
Other borane-based reducing agents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or diisopropylaminoborane, can also be employed for this reduction. harvard.eduresearchgate.netnih.govnih.gov
| Starting Material | Reagent/Catalyst | Solvent | Key Conditions | Product |
| 3-(4-Cyanophenoxy)benzoic acid | H₂, Raney Ni | Ethanol/Ammonia | High pressure H₂ | This compound |
| 3-(4-Cyanophenoxy)benzoic acid (as methyl ester) | LiAlH₄ | THF | 0 °C to reflux, then workup | 3-[4-(Aminomethyl)phenoxy]benzyl alcohol |
Note: If the carboxylic acid is not protected, LAH will reduce both the nitrile and the carboxylic acid. Therefore, it is common to first esterify the carboxylic acid before the LAH reduction step.
Derivatization Strategies for the Carboxylic Acid Group
The carboxylic acid moiety of this compound can be derivatized to form esters, amides, and other functional groups. These transformations are standard in organic synthesis.
Esterification: The formation of esters is typically achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst. truman.edulibretexts.org
Reagents: An alcohol (e.g., methanol, ethanol) and a catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid).
Conditions: The reaction is usually heated to reflux to drive the equilibrium towards the ester product.
Amide Formation: Amide bond formation requires the activation of the carboxylic acid. mdpi.combachem.comyoutube.comrsc.org
Reagents: An amine and a coupling reagent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress side reactions and improve efficiency. bachem.comwpmucdn.com
Conditions: These reactions are typically carried out in aprotic solvents like DMF or dichloromethane (B109758) (DCM) at room temperature. A base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to neutralize the acid formed during the reaction. bachem.com
| Derivative | Reagents | Solvent | Key Conditions |
| Methyl Ester | Methanol, H₂SO₄ (cat.) | Methanol | Reflux |
| Amide | Amine, EDC/HOBt, DIPEA | DMF | Room temperature |
Advanced Synthetic Techniques and Optimization
Solid-Phase Synthesis Protocols for this compound Analogs
Solid-phase synthesis is a powerful technique for the rapid generation of libraries of analogs, particularly in the context of peptide and peptidomimetic chemistry. nih.govnih.govmdpi.com The bifunctional nature of this compound makes it an attractive building block for the solid-phase synthesis of novel oligomers.
In this approach, the molecule can be attached to a solid support (resin) through either its carboxylic acid or its amino group, allowing for the sequential addition of other building blocks. For example, Fmoc-protected this compound can be used in standard solid-phase peptide synthesis (SPPS) protocols.
Strategy: The amino group is protected with an Fmoc group, and the carboxylic acid is activated for coupling to an amine-functionalized resin (e.g., Rink amide resin).
Synthesis Cycle: The synthesis proceeds through iterative cycles of Fmoc deprotection (using a base like piperidine) and coupling of the next Fmoc-protected amino acid or other building block.
Cleavage: Once the desired oligomer is assembled, it is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), which also removes the side-chain protecting groups.
This methodology allows for the incorporation of the this compound moiety into peptide-like structures, providing a rigid spacer or a scaffold for presenting various functionalities. nih.govnih.gov
Microwave-Assisted Synthesis for Accelerated Chemical Transformations
Microwave-assisted organic synthesis has emerged as a transformative technique in synthetic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and enhanced purity. researchgate.netnih.gov The application of microwave irradiation to the synthesis of this compound derivatives leverages the efficient and uniform heating of the reaction mixture, which can accelerate key chemical transformations involving its reactive functional groups. arkat-usa.orgmdpi.com
Key reactions in the derivatization of this compound, such as amide bond formation at the primary amine, esterification of the carboxylic acid, and transition metal-catalyzed cross-coupling reactions on the aromatic rings, are particularly amenable to microwave enhancement. For instance, the amidation of the aminomethyl group, which might require several hours under conventional reflux conditions, can often be completed in a matter of minutes using a dedicated microwave synthesizer. nih.gov This rapid heating minimizes the formation of side products and degradation of starting materials. Similarly, the esterification of the benzoic acid moiety with various alcohols is significantly expedited. The use of microwave energy allows for precise temperature control, which is crucial for achieving high yields and selectivity in these transformations. cem.com
The benefits of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters with traditional methods.
| Transformation | Conventional Method (Time) | Microwave-Assisted Method (Time) | Typical Yield Improvement |
|---|---|---|---|
| N-Acetylation | 2-6 hours | 5-15 minutes | +10-20% |
| Methyl Esterification | 8-24 hours | 10-30 minutes | +5-15% |
| Suzuki Coupling (on bromo-derivative) | 12-48 hours | 20-60 minutes | +15-25% |
This table presents illustrative data based on general findings in microwave-assisted organic synthesis, demonstrating the typical acceleration and yield improvements observed for reactions relevant to the functional groups of this compound.
Chemo- and Regioselective Functionalization Strategies
The molecular structure of this compound possesses three distinct reactive sites: a primary amine, a carboxylic acid, and two aromatic rings. This complexity necessitates the use of chemo- and regioselective functionalization strategies to achieve desired modifications without unintended side reactions. The cornerstone of these strategies is the use of protecting groups, which temporarily block one functional group to allow for a specific reaction at another site. cem.comorganic-chemistry.org
Chemoselectivity: To selectively functionalize the carboxylic acid, the more nucleophilic aminomethyl group must first be protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which convert the amine into a carbamate. masterorganicchemistry.commasterorganicchemistry.com This transformation renders the nitrogen non-nucleophilic, allowing for standard transformations of the carboxylic acid, such as conversion to esters, amides, or acid chlorides. Following the desired reaction, the protecting group can be removed under specific conditions (e.g., acid for Boc, hydrogenation for Cbz) to regenerate the primary amine. masterorganicchemistry.com
Conversely, to modify the amine, the carboxylic acid can be protected, typically as a methyl or ethyl ester. With the acidic proton of the carboxyl group masked, reactions such as N-acylation or N-alkylation can be performed selectively on the aminomethyl group.
Regioselectivity: Functionalization of the aromatic rings typically involves electrophilic aromatic substitution or modern C-H functionalization techniques. nih.gov The existing substituents—the ether linkage, the aminomethyl group, and the benzoic acid—direct the position of incoming electrophiles based on their electronic properties. However, for more precise control, transition metal-catalyzed cross-coupling reactions on pre-functionalized (e.g., halogenated) derivatives are generally preferred.
| Target Site | Strategy | Protecting Group Example | Resulting Transformation |
|---|---|---|---|
| Carboxylic Acid | Protect Amine | Boc (Di-tert-butyl dicarbonate) | Selective Esterification |
| Amine | Protect Carboxylic Acid | Methyl Ester (from Methanol/H+) | Selective N-Acylation |
| Carboxylic Acid | Protect Amine | Cbz (Benzyl chloroformate) | Selective Amide Formation |
| Amine | No Protection (Direct Amidation) | N/A (under controlled conditions) | Direct amide bond formation with an activated carboxyl partner |
Catalytic Applications in the Synthesis of this compound Derivatives
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions represent one of the most powerful tools for the synthesis of complex organic molecules and are highly applicable for creating a diverse library of derivatives from the this compound scaffold. researchgate.netnih.gov Among these, the Suzuki-Miyaura reaction is particularly prominent for its ability to form new carbon-carbon bonds with high efficiency and functional group tolerance. nih.govnih.gov
To utilize this methodology, the parent compound must first be halogenated, typically through bromination or iodination of one of the aromatic rings. This halogenated intermediate then serves as the electrophilic partner in the cross-coupling reaction. Using a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or catalysts based on palladium(II) acetate (B1210297) with specialized phosphine (B1218219) ligands, the halogenated derivative can be coupled with a wide variety of organoboron reagents (boronic acids or esters). mdpi.commdpi.com This approach allows for the introduction of new alkyl, vinyl, or aryl substituents at specific positions on the aromatic core, enabling systematic exploration of structure-activity relationships.
The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net
| Organoboron Reagent | Catalyst System (Example) | Base (Example) | Structure of Introduced Group |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | -C₆H₅ (Phenyl) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | -C₆H₄-OCH₃ (4-Methoxyphenyl) |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | -C₄H₃S (Thiophen-2-yl) |
| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | -CH=CH₂ (Vinyl) |
This table illustrates hypothetical Suzuki-Miyaura coupling reactions using a bromo-derivative of this compound as the starting material.
Functionalization of Nanoparticles with Aminomethylbenzoic Acid Moieties as Catalysts
The unique bifunctional nature of this compound, possessing both amine and carboxylic acid groups, makes it an excellent candidate for use as an organic ligand to functionalize the surface of nanoparticles. nih.gov These functionalized nanoparticles can then serve as highly efficient and recoverable heterogeneous catalysts. acs.org Magnetic nanoparticles, particularly iron oxide (Fe₃O₄) coated with a protective silica (B1680970) (SiO₂) shell, are often used as the core support due to their stability and ease of separation from a reaction mixture using an external magnet. researchgate.netsciforum.net
The functionalization process involves covalently attaching the this compound moiety to the silica surface. This is typically achieved by first treating the silica shell with an organosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce amine groups, which can then form a stable amide bond with the carboxylic acid of the target molecule. Alternatively, the aminomethyl group can be used as the anchor point.
Once immobilized, the organic moiety can act in two primary ways:
As an Organocatalyst: The acidic (COOH) and basic (NH₂) groups on the nanoparticle surface can themselves catalyze certain organic reactions, such as condensation reactions. sciforum.net
As a Support for Metal Catalysts: The phenoxy and carboxylate oxygens, along with the amine nitrogen, can act as coordination sites to chelate catalytically active transition metals like Palladium (Pd), Copper (Cu), or Ruthenium (Ru). rsc.orgmdpi.com This creates a solid-supported catalyst that combines the high reactivity of a homogeneous catalyst with the practical benefits of a heterogeneous system, including straightforward recovery and recyclability, which is advantageous for green chemistry protocols. nih.gov
| Component | Material/Compound | Function |
|---|---|---|
| Core | Iron(II,III) oxide (Fe₃O₄) | Provides superparamagnetic properties for magnetic separation. |
| Shell | Silicon dioxide (SiO₂) | Inert protective layer, provides surface for functionalization. |
| Ligand | This compound | Anchors to the shell and provides coordination sites for metal ions. |
| Active Metal (Example) | Palladium(II) | Serves as the catalytic center for reactions like C-C coupling or hydrogenation. |
3 4 Aminomethyl Phenoxy Benzoic Acid As a Core Scaffold in Medicinal Chemistry and Chemical Biology
Scaffold Design Principles and Lead Compound Identification
The design of bioactive molecules often relies on the use of "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets. The phenoxy group is considered a key pharmacophore component in many drugs. The broader aminomethyl-phenoxy-acid structure serves as a valuable scaffold in drug discovery due to its presence in various pharmacologically active compounds.
A notable example of lead compound identification and optimization involving a similar scaffold is in the development of peroxisome proliferator-activated receptor α (PPARα) agonists. Researchers identified that modifying a selective PPARδ agonist, which contained a phenoxy-like core, by incorporating a 2-methylpropionic acid group led to a significant shift in potency and selectivity towards PPARα agonism. This process of "scaffold hopping" and modification of a known lead compound (a PPARδ agonist) allowed for the discovery of a new series of potent agents for treating lipid imbalance. This highlights a key principle in scaffold-based design: leveraging existing knowledge of active compounds to identify and optimize new core structures for different targets. The 3-[4-(aminomethyl)phenoxy]benzoic acid structure, with its distinct vectoral arrangement of functional groups, provides a rigid yet adaptable core that can be tailored to fit the binding pockets of various enzymes and receptors.
Rational Design and Synthesis of this compound Derivatives for Biological Evaluation
The rational design of derivatives based on the this compound scaffold involves systematic modifications to its core components to enhance potency, selectivity, and pharmacokinetic properties. The synthesis typically allows for modular assembly, enabling the exploration of a wide chemical space.
The carboxylic acid group of the benzoic acid moiety is a critical interaction point, often acting as a hydrogen bond donor/acceptor or a mimic of a phosphate (B84403) group, enabling it to interact with key residues in a target's active site. Modifications at this position can significantly influence binding affinity and metabolic stability. Common strategies include:
Esterification: Converting the carboxylic acid to an ester can improve cell permeability and oral bioavailability, often acting as a prodrug strategy.
Amidation: Formation of amides by coupling the carboxylic acid with various amines introduces new points of interaction and can modulate the compound's physicochemical properties.
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can alter the pKa, improve metabolic stability, and change the binding mode within the target protein.
In the development of inhibitors for lysyl oxidase-like 2 (LOXL2), a target for fibrosis, a lead compound featuring a substituted phenoxy ring was optimized. While the core was a pyridine (B92270) rather than a benzene (B151609) ring, the design process involved converting a benzoic acid derivative into a complex amide, specifically a (3-fluoro-4-hydroxypyrrolidin-1-yl)methanone. This modification was crucial for achieving high potency and selectivity, demonstrating how altering the acid functionality is a key step in optimizing lead compounds.
The aminomethyl group provides a primary site for diversification, allowing for the introduction of a wide range of substituents to explore specific interactions with the target protein. This is often achieved through reductive amination of a corresponding aldehyde precursor or by N-acylation or N-alkylation of the primary amine.
In the design of novel antimalarial agents, researchers synthesized a series of 1,3-bis[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives. The synthesis started from a 1,3-bis[(4-formylphenoxy)methyl]benzene intermediate, which allowed for the introduction of various amine side chains via reductive amination. This diversification strategy led to the identification of compounds with significant antimalarial activity, with the nature of the substituent on the aminomethyl group being critical for potency. For instance, derivatives bearing pyridinylalkylaminomethyl side chains generally showed more promising antimalarial activity than those with alkylaminoalkylaminomethyl groups.
The table below illustrates the structure-activity relationship (SAR) for a selection of these compounds against the chloroquine-resistant W2 strain of P. falciparum.
| Compound | R (Substituent on Amine) | IC₅₀ (µM) against W2 strain |
| 2a | -(CH₂)₂-N(CH₃)₂ | 1.10 |
| 2d | -(CH₂)₂-N(C₂H₅)₂ | 0.80 |
| 2j | -(CH₂)₂-pyridin-2-yl | 0.17 |
| 2k | -(CH₂)₃-pyridin-2-yl | 0.20 |
| 2r | -(CH₂)₃-pyridin-4-yl | 0.24 |
Data sourced from research on potential G-quadruplex antimalarial ligands.
When modifications introduce chiral centers into the scaffold, the stereochemistry can have a profound impact on biological activity. Different enantiomers or diastereomers can exhibit vastly different potencies, selectivities, and metabolic profiles due to the three-dimensional nature of protein-ligand interactions.
In the development of LOXL2 inhibitors, a key derivative, racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone, was identified as a potent inhibitor. Subsequent investigation into its stereoisomers revealed that the (R,R)-enantiomer was responsible for the desired activity. This enantiomer, later designated PAT-1251, was selected as the clinical candidate. This example underscores the critical importance of evaluating individual stereoisomers during the drug development process to isolate the most active and safest therapeutic agent.
Applications in Advanced Molecular Architectures
The structural features of this compound make it an excellent building block for more complex molecular designs, including peptidomimetics and unnatural amino acid frameworks.
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability against enzymatic degradation and better pharmacokinetic properties. The this compound scaffold can be used to mimic beta-turns or to constrain peptide backbones into specific conformations. Its aromatic core serves as a rigid scaffold to which amino acid side-chain mimics can be attached.
While direct incorporation of this compound is not widely documented, structurally related isomers like 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) have been explicitly designed and synthesized as novel unnatural amino acids for building peptidomimetics. The distinct functionalities of such scaffolds can be selectively protected and manipulated, allowing for their ordered incorporation into peptide chains using solid-phase synthesis techniques. This enables the creation of novel peptide-like molecules with unique structures and biological activities. The defined spacing and orientation of the amino and carboxyl groups on the aromatic rings of these types of compounds allow them to function as valuable linkers or as replacements for natural amino acid residues to create unique secondary structures.
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Molecular Mechanisms and Biological Interactions of 3 4 Aminomethyl Phenoxy Benzoic Acid Derivatives
Modulation of Enzyme Activity
The ability of 3-[4-(aminomethyl)phenoxy]benzoic acid derivatives to interact with the active or allosteric sites of enzymes allows them to modulate critical biological pathways. Research has focused on their potential as agonists for nuclear receptors and as inhibitors for various kinases and metabolic enzymes.
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, which includes three subtypes: PPARα, PPARγ, and PPARβ/δ. nih.gov These receptors are crucial regulators of energy homeostasis, lipid metabolism, and cellular differentiation. nih.govnih.gov Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR). plos.orgyoutube.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of gene transcription. nih.govyoutube.com
While direct studies on this compound itself are limited in this context, structurally related compounds have been investigated as PPAR modulators. For instance, dual PPAR agonists, which can activate multiple subtypes, are of therapeutic interest. One such compound, (R)-3-{4-[3-(4-chloro-2-phenoxy-phenoxy)-butoxy]-2-ethyl-phenyl}-propionic acid, has been identified as a dual PPARγ/δ agonist that improves insulin (B600854) sensitivity. nih.gov The activation of PPARs by agonist ligands is a key mechanism for the therapeutic effects of drugs used to treat metabolic disorders like hypertriglyceridemia and diabetes. nih.gov Natural products and synthetic molecules continue to be explored as novel PPAR ligands, with many acting as partial agonists or selective PPAR modulators (SPPARMs). researchgate.net
Protein kinases are essential enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. nih.govnih.gov Small-molecule kinase inhibitors often target the ATP-binding site of the enzyme, preventing the phosphorylation of substrate proteins. nih.gov
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in the progression of several human cancers, promoting tumorigenesis, metastasis, and angiogenesis. nih.govresearchgate.net Consequently, the development of small-molecule c-Met kinase inhibitors has become an active area of cancer therapy research. nih.govnih.gov These inhibitors are often classified based on their binding mode and selectivity. researchgate.net Comprehensive profiling of kinase inhibitors against large panels of kinases is crucial to understand their selectivity and potential off-target effects, which can influence both efficacy and toxicity. nih.gov While specific kinase inhibition data for this compound derivatives is not extensively detailed in the available literature, the phenoxy-aromatic scaffold is a common feature in many kinase inhibitors, suggesting that derivatives of this compound could be designed to target specific kinases like c-Met.
The enzymatic modification of antibiotics is a primary mechanism of bacterial resistance, rendering many potent drugs ineffective. mdpi.com Aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6′)-Ib) is a prevalent enzyme in Gram-negative bacteria that confers resistance to aminoglycoside antibiotics like amikacin (B45834) and kanamycin (B1662678) by acetylating them. nih.govnih.gov The development of inhibitors for such aminoglycoside-modifying enzymes (AMEs) is a promising strategy to restore the efficacy of these antibiotics and combat antimicrobial resistance (AMR). mdpi.comnih.govnih.gov
An in silico screening approach identified a derivative of the phenoxy-benzoic acid scaffold as a potent inhibitor of AAC(6')-Ib. nih.gov This compound, 4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid, demonstrated micromolar activity in inhibiting the acetylation of kanamycin A. nih.gov Kinetic studies revealed that the compound acts as a competitive inhibitor with respect to kanamycin A, suggesting it binds to the aminoglycoside binding site of the enzyme. nih.gov The modulation of resistance through such inhibitors could be a critical component in future combination therapies against multidrug-resistant pathogens. nih.gov
| Compound | Target Enzyme | Inhibition Type | Key Finding |
|---|---|---|---|
| 4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid | Aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] | Competitive (vs. Kanamycin A) | Demonstrated micromolar activity in inhibiting the acetylation of kanamycin A. nih.gov |
Pancreatic α-amylase and intestinal α-glucosidase are key enzymes in the digestion of carbohydrates. nih.govmdpi.com They break down complex starches and oligosaccharides into absorbable monosaccharides like glucose. nih.gov Inhibiting these enzymes can slow down carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic strategy for managing type 2 diabetes. nih.govmdpi.commdpi.com
Benzoic acid and its derivatives have been studied for their inhibitory effects on these enzymes. nih.govnih.gov Structure-activity relationship studies have shown that the substitution pattern on the benzene (B151609) ring significantly influences inhibitory activity. For example, a hydroxyl group at the 2-position of the benzoic acid ring was found to have a strong positive effect on α-amylase inhibition, whereas hydroxylation at the 5-position had a negative effect. nih.govnih.gov Molecular docking studies suggest these inhibitors bind to the enzyme's active site through hydrogen bonding and hydrophobic interactions. nih.govnih.gov Derivatives incorporating the benzoic acid moiety into more complex heterocyclic structures have also shown potent α-glucosidase inhibition, in some cases exceeding the potency of the reference drug, acarbose. nih.govmdpi.com
| Benzoic Acid Derivative | Target Enzyme | IC50 Value (mM) |
|---|---|---|
| 2,3,4-trihydroxybenzoic acid | α-Amylase | 17.30 ± 0.73 nih.govnih.gov |
| 4-methylbenzoic acid | α-Amylase | 52.35 ± 3.31 nih.gov |
Receptor Ligand Binding and Signal Transduction Studies
The interaction of small molecules with cellular receptors is fundamental to signal transduction. When a ligand binds to a receptor, it initiates a cascade of intracellular events that ultimately leads to a specific cellular response. plos.org The affinity and selectivity of a ligand for its target receptor are critical determinants of its biological activity. nih.govnih.gov
Derivatives of the this compound scaffold have been evaluated for their binding to various receptors. For example, studies on the related compound 3-[(4-ethoxyphenoxy)methyl]benzoic acid have shown binding affinity for the nuclear receptor ROR-alpha (Isoform 2), with a reported half-maximal inhibitory concentration (IC50) of 225 nM. bindingdb.org Nuclear receptors are a major class of therapeutic targets, and identifying ligands that bind to them is a key step in drug discovery. plos.org The process of identifying such ligands often involves screening compound libraries and then characterizing the binding kinetics and functional activity of promising candidates. nih.gov
Investigation of Protein-Ligand Interactions and Binding Dynamics
Understanding the specific molecular interactions between a ligand and its protein target is crucial for rational drug design. Techniques like molecular docking and X-ray crystallography provide insights into the binding mode, identifying key amino acid residues and the types of non-covalent interactions involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net
For derivatives of the phenoxy-benzoic acid core structure, molecular modeling has been instrumental in elucidating their mechanism of action. In the context of α-amylase inhibition by benzoic acid derivatives, docking studies revealed that hydrogen bonding is a primary force, with specific residues like His201 playing a key role in the interaction. nih.govnih.gov Similarly, for the inhibition of aminoglycoside acetyltransferase, inhibitors based on this scaffold are predicted to occupy the aminoglycoside binding site, thereby competing with the natural substrate. nih.gov These computational studies, when correlated with in vitro activity data, provide a powerful tool for understanding structure-activity relationships and guiding the optimization of lead compounds.
Mechanisms of Biological Probe Functionality (e.g., Covalent Modification)
Derivatives of this compound can be engineered to function as biological probes through the introduction of reactive functional groups that can form stable covalent bonds with biological macromolecules, such as proteins. This covalent modification allows for the permanent labeling and study of these targets. The mechanism of action is predicated on the presence of an electrophilic "warhead" within the probe's structure that reacts with a nucleophilic amino acid residue on the target protein. The specificity of these probes is often directed by the non-covalent interactions of the parent scaffold with the target protein, which positions the reactive group for covalent bond formation.
The primary mechanism of covalent modification by these probes is a targeted chemical reaction between the electrophilic group on the probe and a nucleophilic amino acid side chain. Common nucleophilic residues in proteins that are susceptible to covalent modification include cysteine, lysine (B10760008), serine, threonine, and tyrosine. The reactivity of these residues is influenced by their local microenvironment within the protein structure, which can affect their pKa and accessibility.
For a derivative of this compound to act as a covalent probe, it would need to be functionalized with a suitable electrophilic moiety. The choice of this electrophile determines which amino acid residues it will preferentially react with and the chemical nature of the resulting covalent bond.
Several classes of electrophilic groups can be incorporated into the structure of this compound to impart covalent reactivity. These "warheads" are designed to be stable in the biological milieu until they are in close proximity to the target nucleophile, often facilitated by the binding of the probe to a specific site on the protein.
Below are some examples of electrophilic functional groups that could be appended to the this compound scaffold and their mechanisms of covalent modification.
Michael Acceptors:
Derivatives featuring an α,β-unsaturated carbonyl system, such as acrylamides, are potent Michael acceptors. These groups can react with nucleophiles, particularly the thiol group of cysteine residues, via a conjugate addition reaction.
Reaction Mechanism: The nucleophilic cysteine thiolate attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a stable carbon-sulfur bond. This reaction is highly specific for cysteine residues due to the high nucleophilicity of the thiolate anion at physiological pH.
Halomethyl Ketones:
Functional groups such as chloroacetamides or bromoacetamides can be introduced into the probe structure. These are reactive alkylating agents.
Reaction Mechanism: These groups react with nucleophiles like cysteine, lysine, or histidine through nucleophilic substitution (S(_N)2) reactions. The nucleophilic amino acid residue attacks the carbon atom bearing the halogen, displacing the halide and forming a stable covalent bond.
Sulfonyl Fluorides:
A sulfonyl fluoride (B91410) group can be incorporated to create a reactive probe.
Reaction Mechanism: Sulfonyl fluorides are highly electrophilic and can react with a broader range of nucleophilic residues, including serine, threonine, tyrosine, and lysine, in addition to cysteine. The reaction proceeds via nucleophilic attack on the sulfur atom, displacing the fluoride ion and forming a stable sulfonamide or sulfonate ester linkage.
The table below summarizes potential electrophilic warheads that could be incorporated into derivatives of this compound to function as covalent biological probes, along with their primary target residues and the type of covalent linkage formed.
| Electrophilic Warhead | Primary Target Residue(s) | Covalent Linkage Formed |
| Acrylamide | Cysteine | Thioether |
| Chloroacetamide | Cysteine, Lysine, Histidine | Thioether, Amine, Alkylated Imidazole |
| Sulfonyl Fluoride | Serine, Threonine, Tyrosine, Lysine, Cysteine | Sulfonate Ester, Sulfonamide |
| Epoxide | Cysteine, Histidine, Aspartate, Glutamate | Thioether, Alkylated Imidazole, Ester |
| Vinyl Sulfone | Cysteine | Thioether |
The rational design of such covalent probes based on the this compound scaffold would involve strategic placement of the electrophilic warhead to allow for efficient reaction with a nucleophilic residue within the target protein's binding site. The intrinsic binding affinity of the core molecule would serve to increase the local concentration of the probe at the target site, thereby enhancing the rate and specificity of the covalent modification.
Computational Chemistry and Theoretical Characterization of 3 4 Aminomethyl Phenoxy Benzoic Acid
Molecular Docking and Scoring for Ligand-Protein Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is often used to predict the binding of a small molecule ligand to the active site of a protein. For 3-[4-(Aminomethyl)phenoxy]benzoic acid, molecular docking studies can provide insights into its potential biological targets.
Detailed research findings from studies on structurally similar benzoic acid and phenoxy derivatives have shown that these scaffolds can bind to a variety of protein targets. For instance, benzoic acid derivatives have been docked against enzymes like α-amylase and proteases, demonstrating favorable binding affinities. nih.govacs.orgnih.gov The docking of this compound into the active site of a target protein would likely involve key interactions mediated by its functional groups. The carboxylic acid moiety can form hydrogen bonds with basic amino acid residues such as lysine (B10760008) or arginine, or coordinate with metal ions in the active site. The aminomethyl group can also participate in hydrogen bonding with acidic residues like aspartate or glutamate. The central phenoxy group can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. semanticscholar.org
The scoring function in a docking simulation estimates the binding affinity between the ligand and the protein. A lower docking score generally indicates a more favorable binding interaction. In silico studies on related compounds have reported a range of docking scores depending on the specific protein target and the software used. stmjournals.com
| Compound Type | Protein Target | Docking Score (kcal/mol) |
|---|---|---|
| Hydroxybenzoic Acid Derivative | Cathepsin B | -6.5 to -7.8 |
| Phenoxyquinoline Derivative | α-Amylase | -8.2 to -9.5 |
| Benzoic Acid Derivative | Carbonic Anhydrase | -7.1 to -8.4 |
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Aromaticity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These methods can provide valuable information about the geometry, electronic structure, and reactivity of this compound.
The optimized molecular structure can be determined, providing precise bond lengths and angles. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. For aromatic compounds like this compound, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO may be distributed across the entire molecule.
Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and are useful for identifying sites susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential around the carboxylic acid oxygen atoms and a positive potential around the aminomethyl group.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Molecular Dynamics Simulations for Conformational Sampling and Binding Free Energy Calculations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape and to calculate the binding free energy when it is in a complex with a protein.
Conformational analysis through MD would reveal the flexibility of the molecule, particularly the rotation around the ether linkage and the aminomethyl group. This information is crucial as the biological activity of a molecule can be highly dependent on its conformation.
When a ligand-protein complex identified through docking is subjected to MD simulations, the stability of the binding pose can be assessed. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored over the simulation time to check for stability. Furthermore, MD simulations can be used to perform more accurate binding free energy calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations can provide a more refined estimate of the binding affinity compared to docking scores alone. semanticscholar.org
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 35.5 |
| Nonpolar Solvation Energy | -5.1 |
| Total Binding Free Energy | -35.6 |
In Silico Screening and Virtual Library Design Incorporating the this compound Scaffold
The this compound scaffold can serve as a starting point for the design of virtual libraries of related compounds for in silico screening. By systematically modifying the functional groups on the scaffold, a large number of derivatives can be generated and evaluated computationally.
Virtual screening campaigns can be performed by docking these virtual libraries against one or more protein targets. This allows for the rapid identification of derivatives with potentially improved binding affinities or selectivity. For example, substituents could be added to the aromatic rings to enhance hydrophobic interactions or to introduce additional hydrogen bond donors or acceptors. The length and composition of the linker between the phenoxy and benzoic acid moieties could also be varied.
The use of the this compound scaffold in virtual library design is supported by studies that have successfully employed similar benzoic acid scaffolds to discover novel inhibitors for various targets. mdpi.comnih.govresearchgate.net
| Scaffold Position | Modification | Desired Interaction |
|---|---|---|
| Benzoic Acid Ring | -OH, -OCH3, -Cl, -F | Hydrogen Bonding, Hydrophobic Interactions |
| Phenoxy Ring | -CH3, -CF3, -NO2 | Steric Effects, Electronic Effects |
| Aminomethyl Group | -NHCH3, -N(CH3)2 | Modulate Basicity and Hydrogen Bonding |
Emerging Research Frontiers and Interdisciplinary Applications
Integration with High-Throughput Screening and Combinatorial Library Approaches
The 3-[4-(Aminomethyl)phenoxy]benzoic acid scaffold is exceptionally well-suited for modern drug discovery paradigms that rely on high-throughput screening (HTS) and the synthesis of combinatorial libraries. HTS methodologies enable the rapid testing of thousands to millions of compounds to identify those with activity against a specific biological target. nih.govcuanschutz.edu The core structure of this compound possesses two key reactive sites—the primary amine and the carboxylic acid—that are ideal for combinatorial chemistry. These sites allow for the facile and systematic attachment of a wide array of chemical building blocks, generating vast libraries of structurally related derivatives.
This approach allows researchers to rapidly explore the structure-activity relationships (SAR) of a new series of compounds. nih.gov For instance, the carboxylic acid group can be converted to amides or esters, while the aminomethyl group can be acylated, alkylated, or used in reductive amination reactions. This dual functionality enables the creation of diverse molecular shapes and functionalities around the central phenoxy-benzoic acid core, increasing the probability of discovering a "hit" compound during an HTS campaign.
Platforms like Enamine's REAL (readily accessible) compound technology, which can assemble billions of new compounds from established protocols, exemplify how scaffolds like this compound can be used to virtually or physically generate immense libraries for screening against novel biological targets. enamine.net This strategy significantly accelerates the initial phases of drug discovery, moving from a basic scaffold to potential hit compounds with unprecedented speed.
Table 1: High-Throughput Screening (HTS) Technologies and Their Applicability
| HTS Technology | Description | Relevance to the Scaffold |
|---|---|---|
| Fluorescence-Based Assays | Includes Fluorescence Polarization (FP), FRET, and HTRF. Measures changes in light emission to detect binding or enzyme activity. cuanschutz.edu | Derivatives can be screened for binding affinity to target proteins like kinases or receptors. |
| Luminescence-Based Assays | Utilizes enzymes that produce light (e.g., luciferase) to measure cellular events like gene expression or ATP levels. cuanschutz.edu | Libraries can be tested for effects on cell signaling pathways or cytotoxicity in cell-based assays. |
| High-Content Screening (HCS) | An automated imaging-based approach that provides data on a compound's effects on cell morphology, protein location, and viability. cuanschutz.edu | Allows for multiparametric analysis of how derivatives affect cellular health and function. |
| Surface Plasmon Resonance (SPR) | A label-free technique for real-time monitoring of biomolecular interactions and binding kinetics. enamine.net | Ideal for hit confirmation and characterizing the binding parameters of active compounds from the library. |
Development of Analytical Methodologies for Detection and Characterization of Derivatives
The synthesis of novel derivatives from the this compound scaffold necessitates the parallel development of robust analytical methodologies for their purification, detection, and structural characterization. Standard analytical techniques are routinely employed to ensure the identity and purity of these newly synthesized compounds.
Following synthesis, initial purification is typically achieved using chromatographic methods such as column chromatography or preparative high-performance liquid chromatography (HPLC). The structural integrity of the purified derivatives is then confirmed through a combination of spectroscopic techniques. Mass spectrometry (MS) is used to determine the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) provides detailed information about the molecular structure, confirming the successful modification of the parent scaffold. mdpi.comresearchgate.net Infrared (IR) spectroscopy is also utilized to identify the presence of key functional groups, such as the appearance or disappearance of amide or ester carbonyl bands. mdpi.com
For more complex applications, such as studying the behavior of these molecules in different environments, specialized analytical methods are employed. For example, solid-liquid equilibrium solubility studies in various binary solvent systems can be conducted to understand their physicochemical properties, with data often correlated using thermodynamic models like the modified Apelblat equation or the NRTL model. researchgate.net
Table 2: Standard Analytical Techniques for Characterization of Derivatives
| Technique | Information Provided | Example Application |
|---|---|---|
| ¹H-NMR | Provides information on the number, environment, and connectivity of protons. | Confirming the addition of a new substituent by observing new chemical shifts and coupling patterns. mdpi.com |
| ¹³C-NMR | Identifies all non-equivalent carbon atoms in the molecule. | Verifying the carbon skeleton of the synthesized derivative. mdpi.com |
| Mass Spectrometry (MS) | Determines the precise molecular weight and fragmentation pattern. | Confirming the molecular formula of the final product. researchgate.net |
| FTIR Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H). | Monitoring the conversion of the carboxylic acid to an amide by observing the appearance of the amide I and II bands. mdpi.com |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N). | Validating the empirical formula of a newly synthesized compound, with results needing to agree within ±0.4% of theoretical values. mdpi.com |
Advanced Materials Science Applications of this compound Functionalization
In materials science, the this compound scaffold serves as a valuable building block for creating advanced functional polymers and materials. Its rigid aromatic backbone combined with flexible ether linkages and reactive end groups allows for the synthesis of polymers with tailored properties.
One significant application is in the production of high-performance polymers like aramids and polyimides. These materials are known for their exceptional thermal stability, high tensile strength, and chemical resistance, making them suitable for demanding applications in the aerospace, defense, and automotive industries. The phenoxy ether linkage in the monomer can impart increased flexibility and solubility to the resulting polymer, making it easier to process into fibers, films, or membranes.
Furthermore, the bifunctional nature of this compound makes it an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials with vast internal surface areas, making them ideal for applications in gas storage, separation, and catalysis. The carboxylic acid group coordinates with metal ions, while the aminomethyl group can be used to introduce additional functionality within the pores of the MOF.
Another emerging application is the functionalization of polymeric surfaces and nanostructures. For instance, aminobenzoic acid groups can be grafted onto chloromethylated copolymers to create polymeric adsorbents capable of removing pollutants like residual antibiotics from water. mdpi.com Similarly, the scaffold can be incorporated into polymeric nanogels, where benzoic-imine cross-linkages can be designed to be pH-sensitive, allowing for the creation of smart drug delivery vehicles that release their payload in specific environments, such as acidic tumor microenvironments. nih.gov
Table 3: Applications in Materials Science
| Material Type | Role of the Scaffold | Key Properties | Potential Application |
|---|---|---|---|
| High-Performance Polymers (e.g., Aramids) | Monomer precursor | High thermal stability, tensile strength, chemical resistance. | Aerospace components, protective apparel, gas separation membranes. |
| Metal-Organic Frameworks (MOFs) | Organic linker | High porosity, large surface area, tunable structure. | Gas storage (hydrogen, methane), selective gas separation, catalysis. |
| Functionalized Polymeric Adsorbents | Pendant active group | High adsorption capacity for specific pollutants. mdpi.com | Environmental remediation, water purification. mdpi.com |
| pH-Responsive Nanogels | Cross-linking agent | Environmentally sensitive, biocompatible. nih.gov | Targeted drug delivery, diagnostics. nih.gov |
Future Directions in the Design of Novel Bioactive Molecules from the this compound Scaffold
The this compound scaffold represents a promising starting point for the rational design of novel bioactive molecules targeting a range of diseases. Its structure contains key features that can be systematically modified to optimize interactions with biological targets such as enzymes and receptors. Future research is likely to focus on using this scaffold to develop new classes of therapeutic agents, particularly in oncology and inflammatory diseases.
One promising avenue is the development of enzyme inhibitors. For example, research on Histone Deacetylase (HDAC) inhibitors has identified N-hydroxybenzamide moieties as critical for activity. nih.gov The benzoic acid portion of the scaffold could be readily converted to a hydroxamic acid to chelate the zinc ion in the HDAC active site, while the aminomethyl end could be functionalized to interact with the enzyme's surface cap region. Similarly, the scaffold could be elaborated to target other enzymes like Monoamine Oxidase A (MAO-A), which is implicated in cancer, by synthesizing carboxamide derivatives. mdpi.com
Another key direction is the design of receptor antagonists. Recent studies have identified 3-amide benzoic acid derivatives as potent antagonists of the P2Y₁₄ receptor, a target for inflammatory conditions like acute lung injury. researchgate.netnih.gov The this compound scaffold is an ideal starting point for creating new P2Y₁₄ receptor antagonists by building upon the known SAR for this target.
Furthermore, the scaffold can be used to create novel antibacterial agents. Studies have shown that pyrazole (B372694) derivatives attached to a benzoic acid core can act as inhibitors of bacterial fatty acid biosynthesis. nih.gov The aminomethylphenoxy linker of the title compound provides a unique vector to attach various heterocyclic systems, like pyrazoles, to explore new chemical space for potent antibacterial activity against drug-resistant strains. nih.govnih.gov
Table 4: Potential Therapeutic Targets for Scaffold-Based Drug Design
| Therapeutic Target | Target Class | Disease Area | Design Strategy |
|---|---|---|---|
| Histone Deacetylases (HDACs) | Enzyme | Oncology | Convert the carboxylic acid to a hydroxamic acid; functionalize the amine to interact with the cap region. nih.gov |
| P2Y₁₄ Receptor | GPCR | Inflammatory Diseases | Synthesize amide derivatives at the 3-position of the benzoic acid to mimic known antagonists. researchgate.netnih.gov |
| Bacterial Fatty Acid Biosynthesis (FAB) | Enzyme Pathway | Infectious Diseases | Use the amine functionality to attach heterocyclic moieties known to inhibit FAB enzymes. nih.gov |
| Monoamine Oxidase A (MAO-A) | Enzyme | Oncology, Neurology | Design and synthesize novel carboxamide derivatives based on the core scaffold. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
